molecular formula C24H25N3O3S B2639055 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 898424-15-2

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2639055
CAS No.: 898424-15-2
M. Wt: 435.54
InChI Key: CFLQRBINNWWWGM-UHFFFAOYSA-N
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Description

N1-(2-(Indolin-1-yl)-2-(Thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a hybrid structure incorporating indoline, thiophene, and 4-methoxybenzyl moieties. The oxalamide core (N1,N2-substituted oxalic acid diamide) is a versatile scaffold widely explored in medicinal chemistry and flavor science due to its ability to engage in hydrogen bonding and π-π interactions, which enhance binding affinity to biological targets . The indoline and thiophene substituents may confer unique physicochemical properties, such as enhanced lipophilicity or metabolic stability, compared to simpler aryl or alkyl-substituted oxalamides .

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-30-19-10-8-17(9-11-19)15-25-23(28)24(29)26-16-21(22-7-4-14-31-22)27-13-12-18-5-2-3-6-20(18)27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLQRBINNWWWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multi-step organic reactions. The starting materials may include indoline, thiophene derivatives, and 4-methoxybenzylamine. The key steps in the synthesis could involve:

  • Formation of the indolin-1-yl-2-(thiophen-2-yl)ethyl intermediate through a coupling reaction.
  • Reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
  • Introduction of the 4-methoxybenzyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Key Oxalamide Derivatives and Their Properties

Compound Name Substituents (N1/N2) Key Applications/Findings References
Target Compound N1: 2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl; N2: 4-methoxybenzyl Hypothesized applications in flavor modulation or enzyme inhibition (no direct data).
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-Dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Potent umami agonist; globally approved as a flavor enhancer (FEMA 4233). Reduces monosodium glutamate (MSG) use in food products. Low toxicity (NOEL: 100 mg/kg/day) .
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,3-Dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Moderate CYP3A4 inhibition (51% at 10 µM). Limited regulatory approval due to potential drug interactions .
GMC-5 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide) N1: 1,3-Dioxoisoindolin-2-yl; N2: 4-methoxyphenyl Antimicrobial activity against Gram-positive bacteria; synthesized via nucleophilic substitution (yield: 60-80%) .
Compound 19 (N1-(2-Bromophenyl)-N2-(4-methoxyphenethyl)oxalamide) N1: 2-Bromophenyl; N2: 4-methoxyphenethyl Evaluated as stearoyl-CoA desaturase inhibitor; low synthetic yield (30%) due to steric hindrance .
Compound 10 (N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide) N1: Adamant-2-yl; N2: 4-chlorobenzyloxy High thermal stability (m.p. >210°C); potential applications in polymer chemistry .

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O2S, with a molecular weight of approximately 343.45 g/mol. The compound features an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its unique chemical reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, indoline-based compounds have been studied as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are crucial in the inflammatory response. This compound may share these properties due to its structural similarities .

Antioxidant Activity

The presence of the indole and thiophene moieties suggests potential antioxidant activity. Compounds with such structures have been shown to scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indole Derivative : The synthesis begins with the preparation of the indole derivative through Fischer indole synthesis.
  • Thiophene Introduction : The thiophene ring can be introduced via cross-coupling reactions, such as the Suzuki-Miyaura coupling.
  • Oxalamide Formation : Finally, the oxalamide bond is formed through condensation reactions involving oxalic acid derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Study Compound Activity Findings
Indoline-based derivativesAnti-inflammatoryDemonstrated dual inhibition of 5-LOX/sEH with significant reduction in inflammation markers.
Oxalamide derivativesAntimicrobialShowed effective inhibition against bacterial strains with potential for drug development.
Structural analogsAntioxidantExhibited strong free radical scavenging activity in vitro.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?

  • Methodological Answer : The synthesis requires stepwise coupling of indoline-thiophene and methoxybenzyl precursors via oxalyl chloride intermediates. Key parameters include:

  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility and reaction homogeneity .
  • Catalysts : Triethylamine (TEA) to neutralize HCl byproducts during amidation .
  • Temperature : Controlled at 50–60°C to minimize side reactions (e.g., hydrolysis) .
  • Purity : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Q. Which analytical techniques are critical for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent connectivity (e.g., indoline NH at δ 8.2–8.5 ppm, methoxybenzyl OCH3 at δ 3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 464.2) .
  • X-ray Crystallography : Resolves stereochemistry of the thiophene-indoline ethyl backbone .

Q. What initial biological screening strategies are recommended?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ATPase assays .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to indoline’s π-π stacking potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .

Advanced Research Questions

Q. How can computational modeling elucidate target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., indoline-thiophene moiety occupying hydrophobic regions) .
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns suggests stable binding) .
  • QSAR : Correlate substituent electronegativity (e.g., methoxybenzyl) with bioactivity trends .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Comparative Assays : Parallel testing of analogs (e.g., furan vs. thiophene derivatives) under identical conditions .
  • Metabolite Profiling : LC-MS to identify active/inactive metabolites influencing discrepancies .
  • Structural Dynamics : Hydrogen-deuterium exchange (HDX) MS to map conformational changes in target proteins .

Q. What degradation pathways dominate under physiological conditions?

  • Methodological Answer :

  • Hydrolysis : Oxalamide cleavage in acidic buffers (pH <3) forms carboxylic acid intermediates; monitor via HPLC .
  • Oxidation : Thiophene ring susceptibility to CYP450-mediated oxidation; use NADPH-fortified liver microsomes to identify metabolites .
  • Stabilization Strategies : Co-crystallization with cyclodextrins or PEGylation to enhance plasma stability .

Q. What reaction mechanisms govern functional group modifications (e.g., methoxybenzyl substitution)?

  • Methodological Answer :

  • Electrophilic Substitution : Nitration at the methoxybenzyl para-position using HNO3/H2SO4 at 0°C .
  • Buchwald-Hartwig Amination : Introduce piperazine groups via Pd-catalyzed coupling (e.g., 10 mol% Pd(OAc)2, XPhos ligand) .
  • Click Chemistry : Azide-alkyne cycloaddition to append bioorthogonal probes for imaging .

Q. How to optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility : Use amorphous solid dispersions with PVP-VA64 (1:1 ratio) to enhance aqueous solubility .
  • Metabolic Stability : Introduce fluorine at the indoline C5 position to block CYP3A4-mediated oxidation .
  • BBB Penetration : LogP optimization (target 2–3) via substituent modulation (e.g., replacing methoxy with trifluoromethyl) .

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